Cas no 151276-15-2 (5-Methyl-2-(trifluoromethoxy)aniline)

5-Methyl-2-(trifluoromethoxy)aniline is a fluorinated aniline derivative characterized by the presence of a trifluoromethoxy (–OCF₃) and a methyl (–CH₃) group on the aromatic ring. This compound is valued in organic synthesis and pharmaceutical research due to its electron-withdrawing trifluoromethoxy substituent, which enhances reactivity and stability in various chemical transformations. Its structural features make it a useful intermediate for the development of agrochemicals, pharmaceuticals, and specialty materials. The compound exhibits good solubility in common organic solvents, facilitating its use in multi-step synthetic routes. Careful handling is recommended due to potential sensitivity to light and moisture.
5-Methyl-2-(trifluoromethoxy)aniline structure
151276-15-2 structure
Product Name:5-Methyl-2-(trifluoromethoxy)aniline
CAS No:151276-15-2
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD18399696
CID:4457249
PubChem ID:21997062
Update Time:2025-10-31

5-Methyl-2-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(trifluoromethoxy)aniline
    • 5-Methyl-2-trifluoromethoxy-phenylamine
    • 5-Methyl-2-(trifluoroMethoxy)aniline, 97%
    • Benzenamine, 5-methyl-2-(trifluoromethoxy)-
    • 151276-15-2
    • CS-0324308
    • 5-Methyl-2-(trifluoromethoxy)benzenamine
    • 5-methyl-2-(trifluoromethoxy)aniline hydrochloride
    • AT11810
    • DB-196656
    • BGA27615
    • AKOS026670899
    • MFCD18399696
    • INWQECYURRPKAN-UHFFFAOYSA-N
    • DTXSID901276352
    • JS-5098
    • SCHEMBL7934321
    • MDL: MFCD18399696
    • Inchi: 1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
    • InChI Key: INWQECYURRPKAN-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C)=CC=1N)(F)F

Computed Properties

  • Exact Mass: 191.05579836g/mol
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

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5-Methyl-2-(trifluoromethoxy)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:151276-15-2)5-Methyl-2-(trifluoromethoxy)aniline
Order Number:A1026889
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:34
Price ($):176.0/473.0/1656.0
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Additional information on 5-Methyl-2-(trifluoromethoxy)aniline

5-Methyl-2-(trifluoromethoxy)aniline (CAS No: 151276-15-2)

5-Methyl-2-(trifluoromethoxy)aniline, also known by its CAS registry number 151276-15-2, is a highly specialized organic compound with significant applications in the field of heterocyclic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl group and a trifluoromethoxy group attached to an aniline backbone. The presence of these substituents imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of various bioactive molecules.

The synthesis of 5-Methyl-2-(trifluoromethoxy)aniline involves a series of carefully designed reactions, often employing advanced catalytic systems and precise reaction conditions. Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions to efficiently construct this compound, leveraging its high reactivity and versatility in forming carbon-heteroatom bonds. This approach not only enhances the yield but also ensures the high purity required for downstream applications.

In terms of applications, 5-Methyl-2-(trifluoromethoxy)aniline has found extensive use in the development of novel pharmaceutical agents. Its ability to act as a precursor in the synthesis of complex heterocycles has made it indispensable in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. For instance, recent research has demonstrated its role in the construction of pyrrole-fused rings, which exhibit potent anti-cancer activity.

The electronic properties of 5-Methyl-2-(trifluoromethoxy)aniline are significantly influenced by the electron-withdrawing trifluoromethoxy group. This feature makes it an excellent candidate for use in electrophilic aromatic substitution reactions, where it can serve as both a directing group and an activating agent. Furthermore, its methyl substituent provides additional steric bulk, which can be exploited to control regioselectivity in multi-component reactions.

From a structural standpoint, the compound exhibits a planar geometry due to the aromatic nature of the aniline ring. The trifluoromethoxy group introduces a significant degree of electron withdrawal through resonance effects, while the methyl group contributes to steric hindrance. This combination of electronic and steric effects renders the compound highly versatile in various chemical transformations.

In recent years, there has been growing interest in exploring the potential of 5-Methyl-2-(trifluoromethoxy)aniline in materials science. Researchers have investigated its use as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in energy storage, sensing technologies, and catalysis.

The stability and reactivity of CAS No 151276-15-2 under different reaction conditions have been thoroughly studied. It has been found that the compound exhibits excellent thermal stability up to 300°C under inert atmospheres, making it suitable for high-temperature synthetic protocols. Additionally, its reactivity towards nucleophilic aromatic substitution has been optimized through careful modulation of reaction parameters such as solvent choice and base concentration.

In conclusion, 5-Methyl-2-(trifluoromethoxy)aniline (CAS No: 151276-15-2) stands out as a critical intermediate in modern organic synthesis. Its unique structural features and reactivity profile make it an invaluable tool in advancing both academic research and industrial applications across diverse fields such as pharmaceuticals, agrochemicals, and advanced materials.

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Amadis Chemical Company Limited
(CAS:151276-15-2)5-Methyl-2-(trifluoromethoxy)aniline
A1026889
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):176.0/473.0/1656.0
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